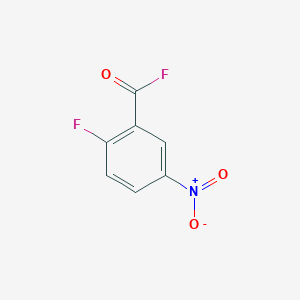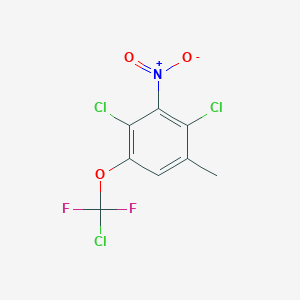
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene, also known as BTFMB, is a highly fluorinated organic compound with a wide range of applications in scientific research. BTFMB has been used in a variety of synthetic reactions, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in reaction mixtures, and as a model compound for studying the reactivity of fluorinated compounds. This compound has also been used in biochemical and physiological studies, as it has been shown to interact with various proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is not yet fully understood. It is believed that this compound binds to proteins and enzymes in a non-covalent manner, forming a complex that can affect the activity of the protein or enzyme. This compound is also believed to interact with other molecules in the cell, such as DNA, RNA, and other small molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450, and can also reduce the activity of certain proteins, such as transcription factors. In vivo studies have shown that this compound can reduce inflammation, modulate the immune response, and reduce the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has several advantages for use in lab experiments. It is a highly fluorinated compound, which makes it highly resistant to chemical and thermal degradation. Additionally, it is relatively inexpensive to synthesize, and is relatively easy to handle. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its effects on proteins and enzymes are not yet fully understood. Additionally, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene. One potential direction is to further explore its effects on proteins and enzymes. Another potential direction is to investigate its potential therapeutic applications, such as its potential to reduce inflammation or modulate the immune response. Additionally, further research could be done to explore its potential applications in organic synthesis, such as its potential to be used as a catalyst in reaction mixtures. Finally, further research could be done to develop methods for synthesizing this compound in larger quantities.
Synthesemethoden
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can be synthesized by a variety of methods. The most common method is the reaction of 2,4-difluorotoluene with trifluoromethanesulfonic anhydride, followed by hydrolysis of the resulting sulfonate. This method is often used for the synthesis of this compound in the laboratory. Another method involves the reaction of 2,4-difluorotoluene with trifluoromethyl iodide, followed by hydrolysis of the resulting iodo compound. This method is often used in industrial-scale synthesis.
Eigenschaften
IUPAC Name |
1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)4-1-2-6(19-9(16,17)18)5(3-4)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBJSRIMWERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)









![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

